molecular formula C8H18N2O B13162121 3-(2-Aminoethyl)-1,5-dimethylpyrrolidin-3-OL

3-(2-Aminoethyl)-1,5-dimethylpyrrolidin-3-OL

Cat. No.: B13162121
M. Wt: 158.24 g/mol
InChI Key: LKSASQUZVLCOCN-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1,5-dimethylpyrrolidin-3-OL is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of an aminoethyl group attached to a pyrrolidine ring, which is further substituted with two methyl groups. The compound’s structure imparts unique chemical and biological properties, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1,5-dimethylpyrrolidin-3-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the alkylation of a pyrrolidine derivative with an aminoethyl halide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1,5-dimethylpyrrolidin-3-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(2-Aminoethyl)-1,5-dimethylpyrrolidin-3-OL has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2-Aminoethyl)-1,5-dimethylpyrrolidin-3-OL exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The compound may also modulate signaling pathways by binding to receptors or other cellular components.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: Shares a similar aminoethyl group but has an indole ring instead of a pyrrolidine ring.

    Serotonin: Structurally related to tryptamine, with an additional hydroxyl group.

    Melatonin: Contains an indole ring and an acetamide group, differing from the pyrrolidine structure.

Uniqueness

3-(2-Aminoethyl)-1,5-dimethylpyrrolidin-3-OL is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

3-(2-aminoethyl)-1,5-dimethylpyrrolidin-3-ol

InChI

InChI=1S/C8H18N2O/c1-7-5-8(11,3-4-9)6-10(7)2/h7,11H,3-6,9H2,1-2H3

InChI Key

LKSASQUZVLCOCN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1C)(CCN)O

Origin of Product

United States

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